2,3-Dichloro-6-fluoroquinoxaline
Overview
Description
2,3-Dichloro-6-fluoroquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C8H3Cl2FN2. It is a derivative of quinoxaline, featuring two chlorine atoms at positions 2 and 3, and a fluorine atom at position 6 on the quinoxaline ring. This compound is known for its versatility as a building block in the synthesis of various fine chemicals, pharmaceuticals, and other complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6-fluoroquinoxaline can be synthesized through several synthetic routes. One common method involves the chlorination of 2,3-dicyanohydroquinone followed by treatment with an oxidant such as lead dioxide under reflux conditions . Another approach involves the reaction of 2,3-dichloroquinoxaline with fluorinating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-fluoroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the quinoxaline ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often mediated by specific catalysts or reagents.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as in the synthesis of pharmaceuticals.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like lead dioxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications .
Scientific Research Applications
2,3-Dichloro-6-fluoroquinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of fine chemicals and complex organic molecules.
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluoroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the functional groups present. These interactions can lead to various biological effects, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: Lacks the fluorine atom at position 6, which can affect its reactivity and biological activity.
6-Fluoroquinoxaline: Lacks the chlorine atoms at positions 2 and 3, resulting in different chemical and biological properties.
2,3-Dichloro-5-fluoroquinoxaline: Similar structure but with the fluorine atom at position 5 instead of 6, leading to variations in its reactivity and applications
Uniqueness
2,3-Dichloro-6-fluoroquinoxaline is unique due to the specific arrangement of chlorine and fluorine atoms on the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,3-dichloro-6-fluoroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVJWGDOTVMBNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76089-04-8 | |
Record name | 2,3-DICHLORO-6-FLUOROQUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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